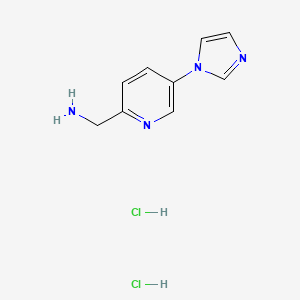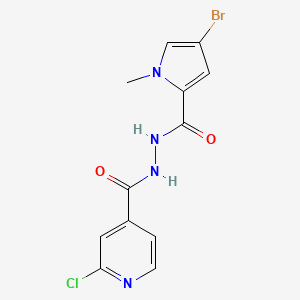
N'-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide is not fully understood. It is believed to induce apoptosis in cancer cells by activating the caspase pathway. It is also believed to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
N-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of cell adhesion molecules. It has also been shown to have anti-angiogenic properties.
Advantages and Limitations for Lab Experiments
N-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-tumor and anti-inflammatory effects. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has potential toxicity, which can limit its use in animal studies.
Future Directions
There are several future directions for research on N-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another potential direction is to study its mechanism of action in more detail to better understand how it induces apoptosis and inhibits inflammation. Additionally, further studies are needed to determine its toxicity and potential side effects. Finally, there is potential for the development of new analogs of this compound with improved solubility and potency.
Synthesis Methods
The synthesis of N-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide involves the reaction of 2-chloro-4-pyridinecarboxylic acid hydrazide with 4-bromo-1-methyl-1H-pyrrole-2-carbonyl chloride. The reaction takes place in the presence of a base and an organic solvent. The yield of the compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
N-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide has potential applications in various fields of scientific research. It has been studied as a potential anti-tumor agent due to its ability to induce apoptosis in cancer cells. It has also been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N'-(4-bromo-1-methylpyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN4O2/c1-18-6-8(13)5-9(18)12(20)17-16-11(19)7-2-3-15-10(14)4-7/h2-6H,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVIZKCMZLUJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NNC(=O)C2=CC(=NC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

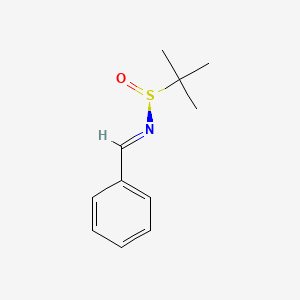
![5-(2-Methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2845173.png)
![N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2845174.png)
![N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2845175.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845176.png)
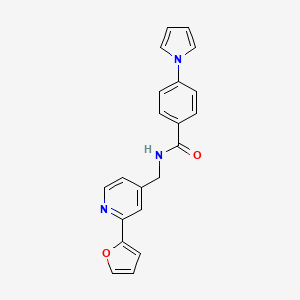
![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole](/img/structure/B2845182.png)


![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2845187.png)
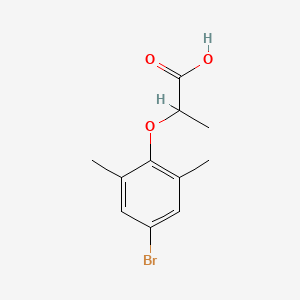
![N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2845189.png)
![6-[(2-methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2845190.png)
